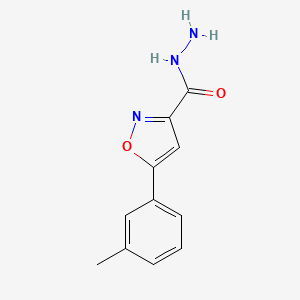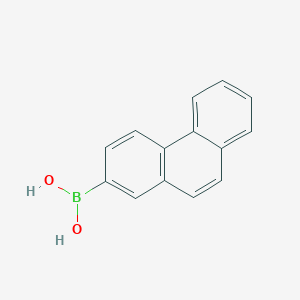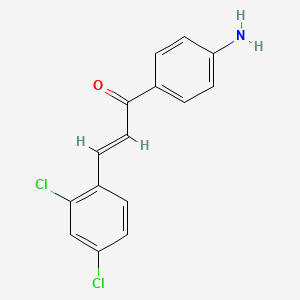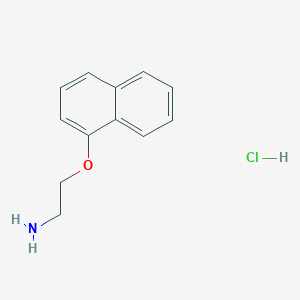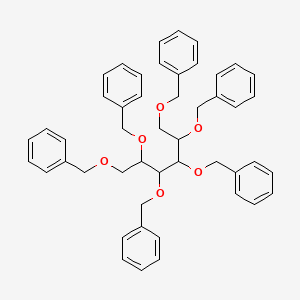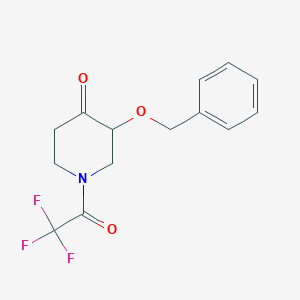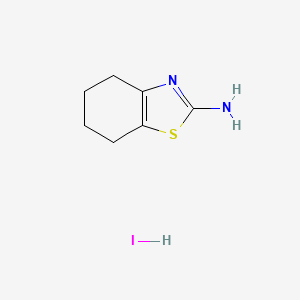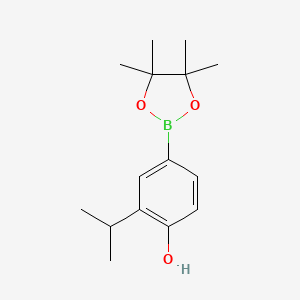
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Übersicht
Beschreibung
“2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It is also known as 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of this compound is C11H20BN3O2 . The InChI string isInChI=1S/C11H20BN3O2/c1-8(2)15-13-7-9(14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 . The Canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C(C)C . Physical And Chemical Properties Analysis
The molecular weight of this compound is 237.11 g/mol . It has a topological polar surface area of 49.2 Ų . The compound has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural characterization of various derivatives. For instance, Wu et al. (2021) synthesized and characterized compounds using spectroscopy and X-ray diffraction, comparing the results with DFT calculations. This emphasizes its role in producing compounds with distinct crystal structures and vibrational properties (Wu et al., 2021).
Crystal Structure Determination
Liao et al. (2022) focused on determining the crystal structure of a derivative using spectroscopic methods and X-ray diffraction. This kind of research contributes significantly to understanding the molecular structure and behavior of such compounds (Liao et al., 2022).
Molecular Conformation Analysis
Huang et al. (2021) conducted a study involving the synthesis of compounds and subsequent analysis using X-ray diffraction and DFT calculations. This kind of study is crucial for understanding the molecular conformation and electronic properties of synthesized compounds (Huang et al., 2021).
Organic Synthesis
Takagi and Yamakawa (2013) explored the synthesis of derivatives through Pd-catalyzed borylation, indicating the compound's role in facilitating complex organic synthesis processes (Takagi & Yamakawa, 2013).
Development of Pro-Chelating Agents
Charkoudian et al. (2006) synthesized a pro-chelating agent using this compound, demonstrating its potential in developing agents that can sequester metal ions and inhibit oxidative damage (Charkoudian et al., 2006).
Industrial Synthesis Processes
Fandrick et al. (2012) described the scalable process for preparing derivatives, highlighting the compound's importance in industrial synthesis and production efficiencies (Fandrick et al., 2012).
Synthesis of Electron Donors
Bifari and El-Shishtawy (2021) synthesized organic electron-donors derived from carbazole and phenothiazine, showing the compound's role in the development of key intermediates for synthetic approaches (Bifari & El-Shishtawy, 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be used as a reagent in organic synthesis, particularly for borylating arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is introduced into an organic molecule. In the case of arenes, the boron atom forms a bond with the aromatic ring .
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are important intermediates in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction it’s used in .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the introduction of a boron atom into an organic molecule, specifically an arene . This can lead to the formation of organoboronic acids and their derivatives, which have various applications in organic synthesis and medicinal chemistry .
Action Environment
The action, efficacy, and stability of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . It’s also worth noting that the compound is moisture sensitive .
Eigenschaften
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJGWSQBFTIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)
